1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the first position, a methyl group at the third position, and a carboxylic acid group at the fourth position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the fourth position . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropyl group but shares similar chemical properties.
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group at the third position.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains an additional methyl group at the fifth position.
Uniqueness: 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a pharmacophore and its versatility in synthetic chemistry .
Properties
IUPAC Name |
1-cyclopropyl-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZTEVRIATSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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